molecular formula C15H14N2O2S B5518353 N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide

N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide

Cat. No. B5518353
M. Wt: 286.4 g/mol
InChI Key: SSNSDQSNEQCNRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives is often achieved through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .


Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds with similar structural features to N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide often focuses on their synthesis and structural characterization. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the interest in synthesizing novel compounds with potential biological activities, highlighting the importance of understanding the chemical properties and synthesis routes of such molecules (Tang Li-jua, 2015).

Pharmacological Potentials

Compounds similar to N-[1-(3-isoxazolyl)ethyl]-N-methyl-1-benzothiophene-5-carboxamide are explored for their potential pharmacological activities. For example, research into the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives as potential antineoplastic and antifilarial agents suggests a significant interest in developing novel therapeutic agents from structurally complex molecules (S. Ram et al., 1992).

Molecular Docking and Antimicrobial Evaluation

Studies also delve into the molecular docking and antimicrobial evaluation of synthesized compounds, indicating the application of these molecules in addressing microbial resistance and identifying potential therapeutic uses. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates have been synthesized and evaluated for their antimicrobial activity, showcasing the relevance of these compounds in developing new antimicrobial agents (YN Spoorthy et al., 2021).

Electrophysiological Activity

The cardiac electrophysiological activity of N-substituted imidazolylbenzamides, for example, underlines the exploration of similar compounds in medical research, particularly in the development of treatments for heart conditions. This demonstrates the broader application of complex molecules in modulating biological systems for therapeutic purposes (T. K. Morgan et al., 1990).

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This opens up future directions for the development of new synthetic methods and the discovery of new drugs based on isoxazole derivatives.

properties

IUPAC Name

N-methyl-N-[1-(1,2-oxazol-3-yl)ethyl]-1-benzothiophene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-10(13-5-7-19-16-13)17(2)15(18)12-3-4-14-11(9-12)6-8-20-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNSDQSNEQCNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC=C1)N(C)C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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